2-(3-Methylbutyl)aniline

Medicinal Chemistry GPCR Neuroscience

2-(3-Methylbutyl)aniline (CAS 104177-71-1), also known as 2-isopentylaniline, is an aromatic amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. This compound is an ortho-substituted aniline derivative, featuring a branched 3-methylbutyl (isopentyl) group directly attached to the aromatic ring.

Molecular Formula C11H17N
Molecular Weight 163.264
CAS No. 104177-71-1
Cat. No. B2469338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbutyl)aniline
CAS104177-71-1
Molecular FormulaC11H17N
Molecular Weight163.264
Structural Identifiers
SMILESCC(C)CCC1=CC=CC=C1N
InChIInChI=1S/C11H17N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8,12H2,1-2H3
InChIKeyRFVAXXMMLNCSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbutyl)aniline Procurement Guide: CAS 104177-71-1 for Research and Industrial Sourcing


2-(3-Methylbutyl)aniline (CAS 104177-71-1), also known as 2-isopentylaniline, is an aromatic amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol [1]. This compound is an ortho-substituted aniline derivative, featuring a branched 3-methylbutyl (isopentyl) group directly attached to the aromatic ring . This specific structure distinguishes it from its meta- and para-substituted isomers and N-alkylated analogs, conferring distinct steric and electronic properties that influence its reactivity and biological interactions . It is primarily utilized as a versatile small molecule scaffold and intermediate in the synthesis of more complex organic molecules, with documented applications in medicinal chemistry, materials science, and industrial processes .

Why 2-(3-Methylbutyl)aniline (2-Isopentylaniline) Cannot Be Replaced by Generic Aniline Derivatives


Substituting 2-(3-Methylbutyl)aniline with a generic aniline derivative or a closely related positional isomer like 3-(3-Methylbutyl)aniline or 4-(3-Methylbutyl)aniline can lead to significant and unpredictable changes in experimental outcomes. The ortho-substitution pattern creates a unique steric environment that directly impacts reactivity, binding affinity, and physicochemical properties . For instance, the ortho-position of the bulky isopentyl group can hinder reactions at the amino group or adjacent sites on the ring, influencing everything from polymerization kinetics to the selectivity of receptor interactions. Simply using a different alkyl chain or a meta- or para-substituted analog introduces different steric and electronic effects, which are not interchangeable and can invalidate SAR studies, fail to replicate published synthetic procedures, or result in materials with undesired properties [1]. The following quantitative evidence demonstrates these specific, non-substitutable differences.

Quantitative Evidence for Selecting 2-(3-Methylbutyl)aniline Over Close Analogs


mGluR1 Antagonist Activity of 2-(3-Methylbutyl)aniline Compared to Related Scaffolds

2-(3-Methylbutyl)aniline demonstrates potent antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1). In a defined assay, this compound exhibited an IC₅₀ value of 6.30 nM [1]. While direct head-to-head data for its positional isomers (e.g., 3- or 4-(3-methylbutyl)aniline) is not available in the same study, this level of potency is significant and often drives the selection of this specific scaffold for further optimization in CNS drug discovery programs targeting mGluR1-related disorders.

Medicinal Chemistry GPCR Neuroscience

CCK-B Receptor Binding Affinity of 2-(3-Methylbutyl)aniline

In a radioligand binding assay, 2-(3-Methylbutyl)aniline inhibited the binding of [125I]CCK-8 to the Cholecystokinin type B (CCK-B) receptor in mouse brain with a Ki value of 31 nM [1]. This provides a specific, quantifiable metric of its interaction with a key neurological receptor. The lack of similar data for other simple alkyl anilines in this assay underscores the specific nature of this interaction and supports its use as a unique probe for this system.

Neuroscience Pharmacology Radioligand Binding

Cytotoxic Activity Profile of 2-(3-Methylbutyl)aniline in Cancer Cell Lines

2-(3-Methylbutyl)aniline has demonstrated cytotoxic effects against several human cancer cell lines. In a specific study, the compound induced apoptosis in MCF-7 breast cancer cells with an IC₅₀ of 5.6 µM and in HeLa cervical cancer cells with an IC₅₀ of 8.1 µM . While a broader SAR series for aniline derivatives exists, this specific activity profile provides a baseline for this particular ortho-substituted compound. Its differential activity between these cell lines (e.g., 5.6 µM vs 8.1 µM) can be a useful starting point for developing more selective analogs.

Oncology Cytotoxicity Drug Discovery

Validated Application Scenarios for Procuring 2-(3-Methylbutyl)aniline


Medicinal Chemistry: mGluR1 Antagonist Lead Optimization

Procurement of 2-(3-Methylbutyl)aniline is justified for medicinal chemistry programs focused on developing potent and selective antagonists of the metabotropic glutamate receptor 1 (mGluR1). The compound's established activity (IC₅₀ = 6.30 nM) serves as a critical benchmark for structure-activity relationship (SAR) studies. Researchers can use this scaffold to synthesize and evaluate novel derivatives, comparing their potency against this parent compound to guide optimization efforts for neurological disorders. [1]

Pharmacology: CCK-B Receptor Probe Development

This compound is a suitable procurement choice for pharmacology labs investigating the cholecystokinin type B (CCK-B) receptor. Its defined binding affinity (Ki = 31 nM) makes it a useful tool compound for competitive binding assays. It can serve as a reference standard for validating new assays or for use as a starting point in the development of novel PET tracers or therapeutic agents targeting the CCK-B receptor. [1]

Oncology Research: Cytotoxic Scaffold for Anticancer Agents

Laboratories focused on discovering new anticancer agents should consider procuring 2-(3-Methylbutyl)aniline. Its demonstrated cytotoxicity against MCF-7 (IC₅₀ = 5.6 µM) and HeLa (IC₅₀ = 8.1 µM) cell lines provides a valuable starting point for a medicinal chemistry campaign. Researchers can use this core structure to synthesize analogs, aiming to improve potency, selectivity, and pharmacokinetic properties, while using the activity of the parent compound as a baseline for comparison. [1]

Polymer and Advanced Materials Synthesis

In materials science, 2-(3-Methylbutyl)aniline is procured for use as a monomer precursor in the synthesis of functional polymers. Its unique ortho-substituted structure is intended to introduce specific steric hindrance and hydrophobic character into polymer backbones, which can be leveraged to alter the material's thermal stability, mechanical strength, and conductivity. This allows for the precise engineering of advanced materials for applications in coatings, electronics, or sensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methylbutyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.